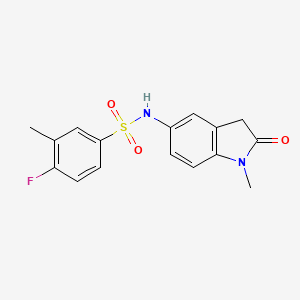

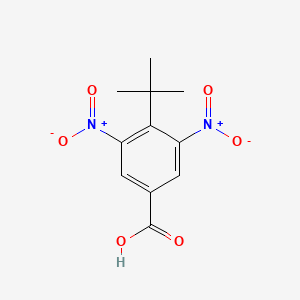

![molecular formula C19H24N2O3 B2645541 Tert-butyl 2-cyanospiro[chroman-4,4'-piperidine]-1'-carboxylate CAS No. 1378979-76-0](/img/structure/B2645541.png)

Tert-butyl 2-cyanospiro[chroman-4,4'-piperidine]-1'-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 2-cyanospiro[chroman-4,4’-piperidine]-1’-carboxylate is a chemical compound with the molecular formula C19H24N2O3 . It is used for research purposes and in the manufacture of chemical compounds .

Molecular Structure Analysis

The molecular structure of Tert-butyl 2-cyanospiro[chroman-4,4’-piperidine]-1’-carboxylate is complex, with a spiro[chroman-4,4’-piperidine] core and a tert-butyl carboxylate group . The exact linear structure formula and InChI Key are not provided .Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl 2-cyanospiro[chroman-4,4’-piperidine]-1’-carboxylate are not fully described in the available resources. The molecular weight is 328.41 . The boiling point and other properties are not specified .Wissenschaftliche Forschungsanwendungen

Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors

The compound's synthesis is crucial in developing acetyl-CoA carboxylase inhibitors, highlighting its potential in medical research targeting metabolic disorders. The synthesis involves a streamlined process from ethyl 3-amino-1H-pyrazole-4-carboxylate, producing pyrazolo-fused spirolactams. This synthesis pathway is notable for its efficiency and the production of novel ACC inhibitors (Huard et al., 2012).

Convenient Synthetic Route to Spiro[indole‐3,4′‐piperidin]‐2‐ones

This research outlines a synthetic route starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid to spiro[indole-3,4′-piperidin]-2-one, a structure relevant for pharmacological applications. The process involves anilide formation, N(1)-protection, and intramolecular cyclization, showcasing the versatility of tert-butyl 2-cyanospiro compounds in synthesizing complex molecular architectures (Freund & Mederski, 2000).

Synthesis of Key Intermediates for Vandetanib

Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate for Vandetanib, underscores the compound's role in the synthesis of pharmaceuticals. The described method through acylation, sulfonation, and substitution offers insights into the practical applications of tert-butyl 2-cyanospiro compounds in drug development (Wang et al., 2015).

Development of Anticancer Drug Intermediates

The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs, demonstrates the compound's significance in cancer research. The high yield and rapid synthesis method offer a promising route for developing novel anticancer agents (Zhang et al., 2018).

Enantioselective Synthesis of 4-Hydroxypipecolate

The compound serves as a precursor in the enantioselective synthesis of 4-hydroxypipecolate and 4-hydroxylysine derivatives, crucial for bioactive molecule development. This research illustrates the role of tert-butyl 2-cyanospiro compounds in synthesizing enantiomerically pure substances, a key aspect of medicinal chemistry (Marin et al., 2004).

Safety and Hazards

Tert-butyl 2-cyanospiro[chroman-4,4’-piperidine]-1’-carboxylate should be handled with care. It is recommended to keep the compound away from heat, sparks, open flames, and hot surfaces. It should not be allowed to come into contact with air or water due to the risk of violent reaction and possible flash fire. The compound should be handled under inert gas and protected from moisture. The container should be kept tightly closed and stored in the original container. It is also recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Eigenschaften

IUPAC Name |

tert-butyl 2-cyanospiro[2,3-dihydrochromene-4,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-18(2,3)24-17(22)21-10-8-19(9-11-21)12-14(13-20)23-16-7-5-4-6-15(16)19/h4-7,14H,8-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWVLQLCTIAUIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CC(OC3=CC=CC=C23)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

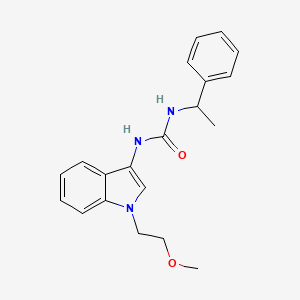

![1-benzyl-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2645468.png)

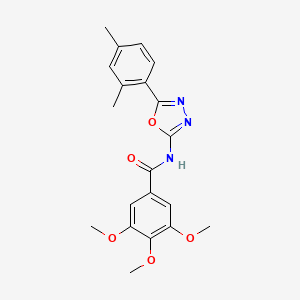

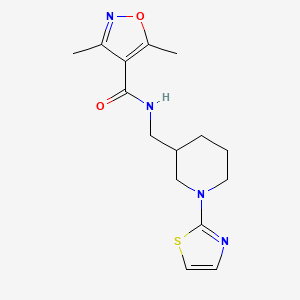

![ethyl 4-(1,7-dimethyl-2,4-dioxo-3-(3-oxobutan-2-yl)-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2645471.png)

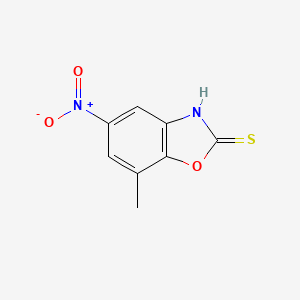

![N-(2,3-dimethylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2645475.png)

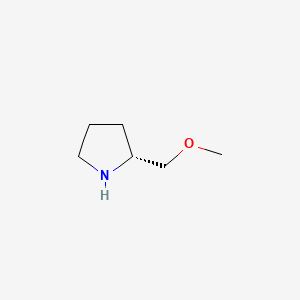

![2-Bicyclo[2.2.0]hexanylmethanamine;hydrochloride](/img/structure/B2645476.png)

![(E)-3-[3-[(3-carbamoylchromen-2-ylidene)amino]phenyl]prop-2-enoic acid](/img/structure/B2645477.png)

![5-Cyclohexyl-10-(2-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2645478.png)